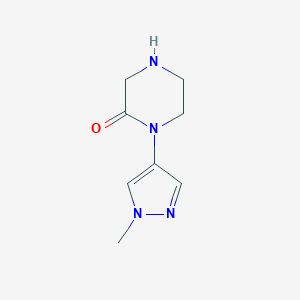

1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one

Description

Properties

IUPAC Name |

1-(1-methylpyrazol-4-yl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O/c1-11-6-7(4-10-11)12-3-2-9-5-8(12)13/h4,6,9H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCNINBVJBCGES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)N2CCNCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901260753 | |

| Record name | 1-(1-Methyl-1H-pyrazol-4-yl)-2-piperazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901260753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309081-44-4 | |

| Record name | 1-(1-Methyl-1H-pyrazol-4-yl)-2-piperazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1309081-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Methyl-1H-pyrazol-4-yl)-2-piperazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901260753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Novel Scaffold

The intersection of pyrazole and piperazine moieties has consistently yielded compounds of significant interest in medicinal chemistry. This guide focuses on a specific, yet under-documented, member of this family: 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one . While this molecule is commercially available (CAS 1309081-44-4), a comprehensive public record of its chemical properties, synthesis, and biological activity is notably sparse.

This document, therefore, adopts the perspective of a senior application scientist. It aims to provide a robust framework for understanding this compound by integrating established principles of heterocyclic chemistry with data from structurally analogous compounds. We will explore its likely physicochemical characteristics, propose a logical and experimentally sound synthetic pathway, and discuss its potential applications in drug discovery by drawing parallels with related pyrazolylpiperazinone scaffolds. This guide is designed to be a foundational resource, empowering researchers to confidently engage with this promising, yet enigmatic, chemical entity.

Molecular Architecture and Physicochemical Profile

The structure of 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one marries the electron-rich, aromatic pyrazole ring with the versatile, saturated piperazin-2-one lactam. This unique combination is anticipated to bestow a specific set of chemical properties that are crucial for its behavior in both chemical and biological systems.

Structural Features

The molecule consists of a 1-methyl-1H-pyrazole ring attached at its 4-position to the nitrogen atom of a piperazin-2-one ring. The piperazin-2-one moiety is a six-membered heterocyclic lactam, which can be considered a cyclic amide.

Figure 1: Chemical structure of 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one.

Physicochemical Properties (Predicted and Inferred)

| Property | Predicted/Inferred Value | Rationale and Commentary |

| Molecular Formula | C₈H₁₂N₄O | Based on its chemical structure. |

| Molecular Weight | 180.21 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to off-white solid | Many similar heterocyclic compounds are crystalline solids at room temperature. |

| Melting Point | Not available | Expected to be a crystalline solid with a defined melting point, likely above 100 °C. |

| Boiling Point | Not available | Expected to be high due to polarity and potential for hydrogen bonding; likely decomposes before boiling at atmospheric pressure. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol) | The presence of polar functional groups (lactam, pyrazole nitrogens) suggests some aqueous solubility, which would be pH-dependent. Good solubility in polar aprotic solvents is anticipated. |

| pKa | Not available | The piperazine nitrogen (N-4) is expected to be weakly basic. The lactam nitrogen is non-basic. |

Synthesis and Manufacturing

A definitive, published synthetic route for 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one is not currently available. However, based on established synthetic methodologies for related pyrazolylpiperazine and piperazinone compounds, a plausible and robust synthetic strategy can be proposed. The most logical approach would involve the coupling of a pre-functionalized pyrazole with a piperazin-2-one synthon.

Proposed Retrosynthetic Analysis

A logical disconnection approach points towards two key starting materials: 4-amino-1-methyl-1H-pyrazole and a suitable haloacetyl halide, followed by cyclization with a protected ethylenediamine.

Figure 2: Proposed retrosynthetic pathways for 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one.

Recommended Synthetic Protocol

The following protocol outlines a practical, multi-step synthesis based on common laboratory transformations.

Step 1: Synthesis of N-(1-methyl-1H-pyrazol-4-yl)-2-chloroacetamide

-

Reaction Setup: To a solution of 4-amino-1-methyl-1H-pyrazole (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 eq).

-

Acylation: Slowly add a solution of chloroacetyl chloride (1.1 eq) in the same solvent to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one

-

Reaction Setup: Dissolve the N-(1-methyl-1H-pyrazol-4-yl)-2-chloroacetamide (1.0 eq) from the previous step in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Cyclization: Add an excess of ethylenediamine (2.0-3.0 eq) and a non-nucleophilic base (e.g., potassium carbonate or triethylamine, 2.0 eq).

-

Heating: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The causality behind heating is to facilitate the intramolecular nucleophilic substitution to form the piperazinone ring.

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with water and brine, dried, and concentrated. The final product can be purified by column chromatography on silica gel.

Spectroscopic Analysis (Expected Characteristics)

While authenticated spectra for this specific compound are not publicly available, we can predict the key spectroscopic features based on its structure and data from analogous compounds.[1][2]

¹H NMR Spectroscopy

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |

| Pyrazole-H (C3-H, C5-H) | 7.5 - 8.0 | s | - | Two singlets are expected for the two protons on the pyrazole ring. |

| Piperazinone-CH₂ (C3-H₂) | 3.2 - 3.5 | t | 5-7 | Triplet for the methylene group adjacent to the lactam carbonyl. |

| Piperazinone-CH₂ (C5-H₂) | 3.0 - 3.3 | t | 5-7 | Triplet for the methylene group adjacent to the pyrazole-substituted nitrogen. |

| Piperazinone-CH₂ (C6-H₂) | 3.6 - 3.9 | s | - | Singlet for the methylene group adjacent to the lactam nitrogen and the carbonyl group. |

| N-CH₃ | 3.8 - 4.0 | s | - | A singlet for the methyl group on the pyrazole ring. |

¹³C NMR Spectroscopy

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| C=O (Lactam Carbonyl) | 165 - 175 | Characteristic chemical shift for a lactam carbonyl carbon. |

| Pyrazole-C (C3, C5) | 130 - 140 | Chemical shifts for the CH carbons of the pyrazole ring. |

| Pyrazole-C (C4) | 115 - 125 | Chemical shift for the carbon of the pyrazole ring attached to the piperazinone nitrogen. |

| Piperazinone-CH₂ (C3) | 45 - 55 | Methylene carbon adjacent to the lactam carbonyl. |

| Piperazinone-CH₂ (C5) | 45 - 55 | Methylene carbon adjacent to the pyrazole-substituted nitrogen. |

| Piperazinone-CH₂ (C6) | 50 - 60 | Methylene carbon adjacent to the lactam nitrogen. |

| N-CH₃ | 35 - 40 | Methyl carbon attached to the pyrazole nitrogen. |

Mass Spectrometry

In electrospray ionization mass spectrometry (ESI-MS), the compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 181.2. Fragmentation patterns would likely involve cleavage of the piperazinone ring and the bond connecting the two heterocyclic systems.

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Lactam) | 1650 - 1690 | Strong |

| C-H (aromatic/aliphatic) | 2850 - 3100 | Medium |

| C=N, C=C (pyrazole) | 1450 - 1600 | Medium to Weak |

Applications in Medicinal Chemistry

The pyrazolylpiperazine and pyrazolylpiperazinone scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[3][4] While the specific biological activity of 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one has not been reported, its structural motifs suggest potential applications in several therapeutic areas.

Central Nervous System (CNS) Disorders

Piperazine derivatives are well-known for their activity on CNS targets. The combination with a pyrazole ring can modulate properties such as receptor affinity, selectivity, and pharmacokinetic profiles. Potential applications could include the development of novel antipsychotics, antidepressants, or anxiolytics.

Oncology

Many pyrazole-containing compounds have demonstrated potent anticancer activity, often through the inhibition of various protein kinases.[3] The 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one scaffold could serve as a starting point for the design of novel kinase inhibitors.

Anti-inflammatory and Analgesic Agents

The pyrazole moiety is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of the piperazinone ring could lead to the discovery of new anti-inflammatory or analgesic agents with improved efficacy or side-effect profiles.

Safety and Handling

As with any chemical compound, 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Toxicity: The toxicological properties have not been thoroughly investigated. Treat as a potentially hazardous substance.

Conclusion and Future Directions

1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one represents a molecule of significant potential, situated at the confluence of two pharmacologically important heterocyclic systems. While a comprehensive experimental dataset for this specific compound is yet to be established in the public domain, this guide provides a scientifically grounded framework for its understanding and utilization. The proposed synthetic route is based on reliable and well-documented chemical transformations, offering a clear path for its laboratory-scale preparation. The predicted physicochemical and spectroscopic properties provide a baseline for its characterization.

The true value of this compound will be unlocked through systematic investigation into its biological activities. Researchers in drug discovery are encouraged to explore its potential in the areas of CNS disorders, oncology, and inflammation. Further synthetic efforts could also focus on creating a library of derivatives by modifying both the pyrazole and piperazinone rings to probe structure-activity relationships. This in-depth technical guide serves as a launchpad for such future investigations, aiming to bridge the current knowledge gap and stimulate further research into this promising chemical scaffold.

References

- Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Novel piperazine–chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 307–318.

- Joshi, A., Hussain, N., Sain, D., & Talesara, G. L. (2012). Synthetic Studies on N-Methyl Piperazine Containing Pyrazoles and Their Ethoxyphthalimide Derivatives. Asian Journal of Chemistry, 24(12), 5933-5936.

- Li, W., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7101.

- Jimeno, M. L., et al. (2000). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 38(4), 291-294.

- Shaikh, A., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- Petkovic, M., & Savic, V. (2017). Synthesis of Piperazin-2-ones. Synfacts, 13(08), 0799.

- Verma, G., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 176-186.

- El-Emary, T. I., & El-Adasy, A. A. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836.

- Li, Y., et al. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry, 43(10), 869-872.

- Zarychta, B., & Bocian, W. (2009). 1H and 13C NMR spectral characteristics of 1H-pyrazole. Przemysł Chemiczny, 88(5), 558-563.

- Popa, K., et al. (2003). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Journal of Mass Spectrometry, 38(1), 49-60.

- Al-Hourani, B. J., & Al-Awaida, W. A. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports, 12(1), 17798.

- Pérez, M. A., et al. (2005). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Molecules, 10(1), 103-111.

- Foley, D. A., et al. (2016). Synthesis of pyrazin-1(2H)-one 4b and piperazin-2-one 5a from Boc-Phe-OH-derived Ugi intermediate 1b. Tetrahedron Letters, 57(48), 5349-5352.

- Adamowicz, L., & Zuba, D. (2015). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry.

- Obushak, M. D., et al. (2024). Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines. Letters in Applied NanoBioScience, 14(1), 38-46.

- Zerbi, G., & Alberti, C. (1963). Infrared spectra of pyrazoles—I. Spectrochimica Acta, 19(7), 1261-1275.

-

SpectraBase. (n.d.). Pyrazole. Retrieved from [Link]

- Kato, A. P., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry, 53(11), 1147-1155.

- Ilardi, E. A., et al. (2021). Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. ChemistryOpen, 10(11), 1105-1115.

- Boukouvalas, J., & Lo, C. Y. (2021). Computational and infrared spectroscopic investigations of N-substituted carbazoles. Journal of Molecular Structure, 1228, 129759.

- Kumar, S., et al. (2023). Synthesis, Characterization and Biological Evaluation of Some Novel Piperazine Derivative. NeuroQuantology, 21(7), 1109-1117.

- Santos, L. S., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Journal of the Brazilian Chemical Society, 16(6A), 1164-1173.

-

NIST. (n.d.). Piperazine, 1,2,4-trimethyl-. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Piperazinone. Retrieved from [Link]

Sources

- 1. Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

- 3. Novel piperazine–chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one

Abstract

The unequivocal determination of a molecule's chemical structure is a cornerstone of chemical research and drug development. This guide provides a comprehensive, in-depth walkthrough of the analytical strategies and spectroscopic techniques required for the structure elucidation of the heterocyclic compound 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one (CAS No: 1309081-44-4).[1] This document is designed for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering not just procedural steps but the underlying scientific rationale for each experimental choice. We will systematically dissect the molecule using Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques to assemble a complete and validated structural assignment.

The Elucidation Strategy: A Multi-Faceted Approach

Caption: Overall workflow for structure elucidation.

Mass Spectrometry: Defining the Formula and Fragments

The first step in any elucidation is to determine the molecular formula. High-resolution mass spectrometry (HRMS) provides an exact mass measurement, allowing for the unambiguous calculation of the elemental composition.

Molecular Formula and Degree of Unsaturation (DoU): The compound 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one has a molecular formula of C₈H₁₂N₄O.[2] The monoisotopic mass is 180.1011 Da.[2]

The Degree of Unsaturation (DoU) is calculated as: DoU = C - H/2 + N/2 + 1 DoU = 8 - (12/2) + (4/2) + 1 = 8 - 6 + 2 + 1 = 5

A DoU of 5 suggests a combination of rings and π-bonds. This is consistent with the proposed structure, which contains two rings (pyrazole and piperazinone) and three π-bonds (two in the pyrazole ring and one in the carbonyl group).

Fragmentation Analysis: Electrospray ionization (ESI) is a soft ionization technique ideal for this type of molecule, typically yielding a strong protonated molecular ion [M+H]⁺. Subsequent tandem MS (MS/MS) experiments induce fragmentation, which breaks the molecule at its weakest points, providing clues about its substructures. The analysis of piperazine analogues often shows characteristic cleavage within the piperazine ring and at the bonds connecting it to substituents.[3][4]

| m/z (Predicted) | Ion | Proposed Fragment Structure | Rationale for Cleavage |

| 181.1084 | [M+H]⁺ | C₈H₁₃N₄O⁺ | Protonated parent molecule. |

| 97.0607 | [C₄H₅N₂O]⁺ | Piperazin-2-one fragment | Cleavage of the N-C bond between the two rings. |

| 83.0658 | [C₄H₇N₂]⁺ | 1-methyl-1H-pyrazol-4-yl fragment | Cleavage of the N-C bond between the two rings. |

| 56.0500 | [C₃H₆N]⁺ | Common piperazine ring fragment | Retro-Diels-Alder or similar ring-opening fragmentation of the piperazinone moiety.[3] |

Table 1: Predicted ESI-MS/MS fragmentation data.

FTIR Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[5] For our target compound, the most diagnostically significant absorption band is the carbonyl (C=O) stretch of the lactam (a cyclic amide) within the piperazin-2-one ring.

Expected Characteristic Absorptions:

-

~3200-3400 cm⁻¹ (N-H Stretch): A moderate, somewhat broad peak corresponding to the secondary amine in the piperazinone ring.

-

~2850-3000 cm⁻¹ (C-H Stretch): Absorptions from the aliphatic CH₂ groups of the piperazinone and the methyl group.

-

~1670 cm⁻¹ (C=O Stretch, Amide): A strong, sharp absorption characteristic of a six-membered lactam ring.[6][7] The exact position can be influenced by ring strain and conjugation.

-

~1500-1600 cm⁻¹ (C=C and C=N Stretch): Peaks corresponding to the pyrazole aromatic ring system.

The presence of a strong band around 1670 cm⁻¹ would be a critical piece of evidence confirming the piperazin-2-one substructure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides the most detailed information, allowing us to map the carbon skeleton and determine the precise placement of protons. We will use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (multiplicity), and their relative abundance (integration).

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H-3 (Pyrazole) | ~7.6 | s | 1H | Aromatic proton on pyrazole, adjacent to two nitrogen atoms. |

| H-5 (Pyrazole) | ~7.4 | s | 1H | Aromatic proton on pyrazole. |

| N-H | ~6.0-7.0 | br s | 1H | Amide/amine proton, often broad due to exchange. |

| N-CH₃ | ~3.8 | s | 3H | Methyl group on pyrazole nitrogen, singlet.[8] |

| C3-H₂ (Pip.) | ~3.6 | t | 2H | Methylene adjacent to the pyrazole-substituted nitrogen. |

| C6-H₂ (Pip.) | ~3.4 | t | 2H | Methylene adjacent to the carbonyl group, deshielded. |

| C5-H₂ (Pip.) | ~3.1 | t | 2H | Methylene adjacent to the N-H group. |

Table 2: Predicted ¹H NMR data (in CDCl₃ or DMSO-d₆). Note: The piperazinone protons may appear as more complex multiplets rather than simple triplets due to conformational rigidity or restricted bond rotation.[9][10]

¹³C NMR and DEPT: The Carbon Skeleton

The ¹³C NMR spectrum identifies all unique carbon atoms. A DEPT-135 experiment is invaluable, showing CH/CH₃ carbons as positive signals and CH₂ carbons as negative signals, while quaternary carbons (including C=O) are absent.

| Assignment | Predicted δ (ppm) | DEPT-135 | Rationale |

| C=O | ~168 | Absent | Carbonyl carbon of the lactam.[11] |

| C-3 (Pyrazole) | ~138 | Positive (CH) | Aromatic carbon in the pyrazole ring.[12] |

| C-5 (Pyrazole) | ~128 | Positive (CH) | Aromatic carbon in the pyrazole ring. |

| C-4 (Pyrazole) | ~120 | Absent | Quaternary carbon attached to the piperazinone nitrogen. |

| C3 (Pip.) | ~52 | Negative (CH₂) | Aliphatic carbon adjacent to two nitrogens. |

| C6 (Pip.) | ~48 | Negative (CH₂) | Aliphatic carbon adjacent to the carbonyl group. |

| C5 (Pip.) | ~42 | Negative (CH₂) | Aliphatic carbon adjacent to the secondary amine. |

| N-CH₃ | ~39 | Positive (CH₃) | Methyl carbon attached to the pyrazole nitrogen. |

Table 3: Predicted ¹³C NMR and DEPT data (in CDCl₃ or DMSO-d₆).

2D NMR: Connecting the Pieces

Two-dimensional NMR experiments are essential for confirming the connections hypothesized from 1D data.

-

COSY (Correlation Spectroscopy): This experiment shows ¹H-¹H spin-spin coupling, tracing out the proton connectivity.[13] We would expect to see a correlation pathway between the protons on C5 and C6 of the piperazinone ring, and potentially a weaker correlation from the N-H proton to the C5 protons. The pyrazole protons (H-3 and H-5) and the N-CH₃ protons would appear as isolated singlets with no COSY cross-peaks.

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon it is attached to. It provides an unambiguous link between the ¹H and ¹³C assignments in Tables 2 and 3.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this elucidation, as it reveals 2- and 3-bond correlations between protons and carbons.[14][15] It is the key to connecting the two heterocyclic rings.

Caption: Key HMBC correlations confirming connectivity.

Crucial Expected HMBC Correlations:

-

Pyrazole H-5 to Piperazinone N-1 Carbon (C3): A cross-peak between the proton at δ ~7.4 ppm and the carbon at δ ~52 ppm would definitively prove the attachment of the pyrazole ring at the N-1 position of the piperazinone.

-

N-Methyl Protons to Pyrazole Carbons: Correlations from the N-CH₃ singlet (δ ~3.8 ppm) to the pyrazole carbons C-5 and C-3 would confirm the methyl group is on the pyrazole nitrogen.

-

Piperazinone C6-H₂ to Carbonyl Carbon: A correlation from the protons at δ ~3.4 ppm to the carbonyl carbon at δ ~168 ppm confirms their position adjacent to the lactam carbonyl.

Detailed Experimental Protocols

For any analytical result to be trustworthy, the methodology must be robust and transparent.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of HPLC-grade methanol containing 0.1% formic acid.

-

Instrumentation: Utilize a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer.

-

Method: Infuse the sample directly at a flow rate of 5-10 µL/min.

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Data Acquisition: Acquire data in full scan mode over an m/z range of 50-500. For MS/MS, select the [M+H]⁺ ion (m/z 181.1) for collision-induced dissociation (CID) using argon as the collision gas.

-

Data Analysis: Determine the exact mass of the parent ion and compare it to the theoretical mass calculated for C₈H₁₂N₄O using instrument software. Analyze the fragmentation pattern to identify key structural fragments.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Analysis: Identify the wavenumbers of major absorption bands and assign them to the corresponding functional group vibrations.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: Acquire a standard one-pulse proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

DEPT-135: Run a standard DEPT-135 pulse sequence to differentiate carbon types.

-

COSY: Acquire a gradient-selected COSY (gCOSY) spectrum.

-

HSQC: Acquire a gradient-selected sensitivity-enhanced HSQC spectrum.

-

HMBC: Acquire a gradient-selected HMBC spectrum, optimizing the long-range coupling delay for an average J-coupling of 8 Hz.

-

Data Processing: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Reference the ¹H and ¹³C spectra to the residual solvent signal.

Conclusion

The structure elucidation of 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one is a systematic process that relies on the synergistic interpretation of data from mass spectrometry, FTIR, and a suite of NMR experiments. HRMS establishes the molecular formula (C₈H₁₂N₄O) and DoU (5), while FTIR confirms the presence of the critical lactam C=O and N-H functionalities. The definitive proof of structure comes from the comprehensive analysis of 1D and 2D NMR data. ¹H and ¹³C NMR provide the inventory of atoms in their respective environments, COSY traces the proton-proton connectivities within the piperazinone ring, and HSQC links each proton to its carbon. Finally, HMBC provides the crucial long-range correlations that unambiguously connect the 1-methyl-pyrazole moiety to the N-1 position of the piperazin-2-one ring, confirming the proposed constitution. This methodical, evidence-based approach ensures a high degree of confidence in the final structural assignment, a prerequisite for any further research or development activities.

References

-

Cabildo, P., Claramunt, R. M., & Elguero, J. (1984). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Organic Magnetic Resonance, 22(9), 603-607. [Link]

-

Yilmaz, F., & Ertas, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(1), 39-46. [Link]

-

Sun, C., et al. (2007). Structure Elucidation of a Pyrazolo[8][12]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1104-1112. [Link]

-

Zhu, N., et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 41(4), 467-474. [Link]

-

ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs. [Link]

-

Weiss, D., et al. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 23(11), 2969. [Link]

-

PubChem. 1H-Pyrazole, 1-methyl-. [Link]

-

PubChemLite. 1-(1-methyl-1h-pyrazol-4-yl)piperazin-2-one. [Link]

-

National Center for Biotechnology Information. Structure Elucidation of a Pyrazolo[8][12]pyran Derivative by NMR Spectroscopy. [Link]

-

Gil, M., Núñez, J. L., Palafox, M. A., & Iza, N. (2001). FTIR study of five complex beta-lactam molecules. Biopolymers, 62(5), 278-294. [Link]

-

InstaNANO. FTIR Functional Group Database Table with Search. [Link]

- SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC).

-

Agilent. A Comprehensive Guide to FTIR Analysis. [Link]

-

Weiss, D., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2528-2538. [Link]

Sources

- 1. 1309081-44-4|1-(1-Methyl-1H-pyrazol-4-yl)piperazin-2-one|BLD Pharm [bldpharm.com]

- 2. PubChemLite - 1-(1-methyl-1h-pyrazol-4-yl)piperazin-2-one (C8H12N4O) [pubchemlite.lcsb.uni.lu]

- 3. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 4. researchgate.net [researchgate.net]

- 5. A Comprehensive Guide to FTIR Analysis | Agilent [agilent.com]

- 6. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. instanano.com [instanano.com]

- 8. 1-Methylpyrazole(930-36-9) 1H NMR [m.chemicalbook.com]

- 9. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]

- 10. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. revroum.lew.ro [revroum.lew.ro]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 14. researchgate.net [researchgate.net]

- 15. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of novel pyrazolylpiperazinone compounds

An In-Depth Technical Guide to the Synthesis of Novel Pyrazolylpiperazinone Compounds

Abstract

The confluence of distinct pharmacophores into a single molecular entity represents a powerful strategy in modern drug discovery. This guide provides a comprehensive technical overview of robust synthetic pathways to novel pyrazolylpiperazinone compounds. These hybrid structures merge the well-established biological relevance of the pyrazole nucleus—found in drugs like Celecoxib and Sildenafil—with the piperazinone scaffold, a privileged structure in medicinal chemistry known to enhance pharmacokinetic properties.[1][2] We move beyond theoretical discussions to provide field-proven, detailed protocols for the synthesis of key precursors and their subsequent coupling through two primary convergent strategies: Reductive Amination and Palladium-catalyzed Buchwald-Hartwig Amination. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their chemical library with novel, lead-like heterocyclic compounds.

Introduction: The Scientific Rationale for Hybridization

The pyrazole ring is a five-membered heterocycle that serves as a cornerstone in pharmaceutical chemistry, with derivatives exhibiting a vast range of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][3] Its utility is derived from its ability to act as a versatile scaffold that can be readily functionalized to modulate biological activity.

Similarly, the piperazine and its oxidized analog, piperazinone, are among the most frequently incorporated nitrogen heterocycles in FDA-approved drugs.[2] The piperazinone core offers a unique combination of structural rigidity, hydrogen bonding capabilities, and metabolic stability, making it an attractive component for optimizing drug candidates.

The strategic fusion of these two pharmacophores into a single "pyrazolylpiperazinone" scaffold is a logical progression in the quest for novel chemical matter. The goal is to create molecules that may exhibit synergistic or unique biological activities, improved target engagement, and favorable ADME (absorption, distribution, metabolism, and excretion) profiles. This guide details the synthetic architecture required to achieve this goal.

Retrosynthetic Strategy: A Convergent Approach

A convergent synthesis, wherein complex fragments are prepared separately and then joined, is the most efficient and flexible approach for these novel targets. This methodology allows for the independent optimization of each fragment's synthesis and facilitates the rapid generation of an analog library by mixing and matching different pyrazole and piperazinone precursors.

Our retrosynthetic analysis identifies the primary C-N bond between the pyrazole and piperazinone rings as the key disconnection point. This leads to two main synthetic precursors: a functionalized pyrazole (Precursor A) and a piperazin-2-one core (Precursor B).

Caption: Retrosynthetic analysis of the pyrazolylpiperazinone scaffold.

We will detail the synthesis of these precursors before exploring the two primary coupling strategies.

Synthesis of Key Intermediates

Precursor Synthesis: The Piperazin-2-one Core

The piperazin-2-one core can be reliably synthesized through several established methods. A robust and scalable approach involves the tandem reductive amination-cyclization of an amino acid ester. This method provides good yields and allows for substitution on the piperazinone ring based on the choice of starting amino acid.[4]

Experimental Protocol: Synthesis of Piperazin-2-one

-

Reaction Setup: To a solution of ethyl glycinate hydrochloride (1 equiv.) in methanol (0.5 M), add N-Boc-aminoacetaldehyde (1.1 equiv.) and triethylamine (1.2 equiv.).

-

Reductive Amination: Cool the mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN) (1.5 equiv.) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 12 hours. Causality Note: NaBH₃CN is a mild reducing agent selective for the iminium ion intermediate, preventing over-reduction of the aldehyde.

-

Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution and extract with dichloromethane (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Deprotection & Cyclization: Dissolve the crude intermediate in a 1:1 mixture of dichloromethane and trifluoroacetic acid (TFA) (0.2 M). Stir at room temperature for 2 hours to remove the Boc protecting group.

-

Neutralization & Cyclization: Concentrate the mixture in vacuo. Redissolve the residue in methanol, add excess potassium carbonate (K₂CO₃), and reflux for 6 hours. The basic conditions promote intramolecular cyclization to form the piperazin-2-one lactam.

-

Purification: Filter the mixture to remove inorganic salts and concentrate the filtrate. Purify the crude product by silica gel chromatography (eluent: 5-10% methanol in dichloromethane) to yield pure piperazin-2-one.

Precursor Synthesis: Functionalized Pyrazoles

The choice of functionalized pyrazole dictates the coupling strategy. We will outline the synthesis for two key precursors: a pyrazole-4-carbaldehyde (for reductive amination) and a 4-iodopyrazole (for Buchwald-Hartwig coupling).

The Vilsmeier-Haack reaction is the gold standard for formylating electron-rich heterocycles and provides a direct route to pyrazole-4-carbaldehydes from the corresponding hydrazone.[3][5][6]

Experimental Protocol: Vilsmeier-Haack Formylation

-

Reagent Preparation: In a flame-dried, three-neck flask under an argon atmosphere, add anhydrous N,N-dimethylformamide (DMF) (5 equiv.) and cool to 0 °C. Slowly add phosphorus oxychloride (POCl₃) (2 equiv.) dropwise. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.

-

Reaction: To the Vilsmeier reagent, add a solution of the appropriate acetophenone N-arylhydrazone (e.g., 2,2,2-trifluoro-1-phenylethan-1-one phenylhydrazone) (1 equiv.) in anhydrous DMF.

-

Heating: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor reaction progress by TLC. Causality Note: The elevated temperature is necessary for the cyclization and formylation cascade.

-

Work-up: Cool the reaction to room temperature and carefully pour it onto crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until pH 7-8.

-

Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting solid by recrystallization from ethanol or by silica gel chromatography to yield the desired pyrazole-4-carbaldehyde.[6]

Direct, regioselective iodination of the pyrazole core is readily achieved under oxidative conditions, providing the necessary halide for cross-coupling reactions.

Experimental Protocol: Regioselective C4-Iodination

-

Reaction Setup: Dissolve the 1-aryl-3-(trifluoromethyl)-1H-pyrazole (1 equiv.) in acetonitrile. Add elemental iodine (I₂) (1.2 equiv.) and ceric ammonium nitrate (CAN) (2.5 equiv.).

-

Reaction: Stir the mixture at room temperature for 2-4 hours. The CAN acts as an oxidant to generate the electrophilic iodine species required for the substitution.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

-

Extraction & Purification: Extract the mixture with ethyl acetate (3x). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The crude 4-iodopyrazole can often be purified by simple recrystallization.

Convergent Coupling Strategies: Assembling the Final Scaffold

With the key precursors in hand, we can now execute the final C-N bond formation to yield the target pyrazolylpiperazinone.

Strategy A: Synthesis via Reductive Amination

This strategy couples the pyrazole-4-carbaldehyde with the piperazin-2-one core. It is a highly reliable and functional-group-tolerant reaction.[7]

Caption: Workflow for the Reductive Amination strategy.

Experimental Protocol: Pyrazolylpiperazinone Synthesis

-

Reaction Setup: In a round-bottom flask, dissolve piperazin-2-one (1 equiv.) and 1-aryl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (1.1 equiv.) in 1,2-dichloroethane (DCE) (0.3 M).

-

Imine Formation: Add acetic acid (0.1 equiv.) to catalyze imine formation. Stir at room temperature for 1 hour.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise to the mixture. Self-Validating System Note: NaBH(OAc)₃ is milder and more selective than NaBH₃CN, reducing side reactions and simplifying purification. Its use is a hallmark of a well-designed protocol.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor for the disappearance of starting materials via TLC or LC-MS.

-

Work-up and Purification: Quench the reaction with saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase with dichloromethane (2x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography (gradient elution, e.g., 0-5% methanol in dichloromethane) to afford the target pyrazolylpiperazinone.

Strategy B: Synthesis via Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is exceptionally powerful for forming C-N bonds between aryl halides and amines, making it ideal for coupling a 4-iodopyrazole with piperazin-2-one.[2][8][9]

Caption: Catalytic cycle for the Buchwald-Hartwig Amination.

Experimental Protocol: Buchwald-Hartwig Coupling

-

Reaction Setup: To an oven-dried Schlenk flask, add the 4-iodopyrazole (1 equiv.), piperazin-2-one (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., Xantphos, 4 mol%). Add a strong, non-nucleophilic base such as cesium carbonate (Cs₂CO₃) (2.0 equiv.). Expertise Note: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like Xantphos or RuPhos accelerate the reductive elimination step, which is often rate-limiting, leading to higher yields and preventing catalyst degradation.[9]

-

Solvent and Degassing: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

-

Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours under an argon atmosphere.

-

Monitoring and Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

-

Purification: Concentrate the filtrate and purify the residue by flash column chromatography to isolate the desired N-pyrazolylpiperazinone.

Data Presentation and Characterization

The successful synthesis of the target compound must be validated through rigorous characterization.

Table 1: Representative Optimization of Buchwald-Hartwig Coupling

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₃PO₄ | Toluene | 100 | 45 |

| 2 | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu | Dioxane | 110 | 68 |

| 3 | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 85 |

| 4 | Pd₂(dba)₃ (2) | RuPhos (4) | K₂CO₃ | Toluene | 110 | 79 |

Data is hypothetical and for illustrative purposes.

Table 2: Expected Characterization Data for a Target Compound

(Hypothetical Compound: 4-(4-(1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)piperazin-2-one)

| Analysis | Expected Result |

| ¹H NMR | Signals corresponding to aromatic protons on both rings, piperazinone CH₂ protons (often complex multiplets due to ring conformation), and pyrazole C5-H proton (singlet). |

| ¹³C NMR | Resonances for CF₃ (quartet, J ≈ 270 Hz), aromatic carbons, carbonyl carbon (~165-170 ppm), and aliphatic piperazinone carbons. |

| ¹⁹F NMR | A singlet corresponding to the CF₃ group (~ -60 to -65 ppm) and a multiplet for the fluorophenyl group. |

| HRMS (ESI) | Calculated m/z for [M+H]⁺ should match the observed value to within 5 ppm. |

Conclusion

This guide has outlined two distinct, reliable, and scalable synthetic strategies for the creation of novel pyrazolylpiperazinone compounds. The convergent approach, utilizing either reductive amination or Buchwald-Hartwig amination, provides the necessary flexibility for generating diverse libraries for high-throughput screening. The detailed protocols are designed to be self-validating, incorporating best practices and explaining the causal relationships behind experimental choices. By leveraging these robust synthetic methodologies, researchers can efficiently access this promising new class of hybrid heterocycles, paving the way for future discoveries in medicinal chemistry and drug development.

References

-

Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]

-

Xing, H., et al. (2011). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules. Available at: [Link]

-

Sviridov, S. I., et al. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Synthetic Communications. Available at: [Link]

-

El-Sayed, M. A.-M. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Chemistry of Heterocyclic Compounds. Available at: [Link]

-

Jasiński, M., et al. (2013). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. Organic Letters. Available at: [Link]

-

Serra, S., et al. (2019). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. Available at: [Link]

-

Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

-

Chia, K. S., et al. (2018). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Scientific Reports. Available at: [Link]

-

Bar-Nir, D., et al. (2005). A General and Convenient Synthesis of N-Aryl Piperazines. Tetrahedron Letters. Available at: [Link]

-

Obniska, J., et al. (2001). Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives... Molecules. Available at: [Link]

-

Dinsmore, C. J., & Beshore, D. C. (2002). Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. Organic Letters. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

Sukhorukov, A. Y., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules. Available at: [Link]

- Google Patents. (n.d.). RU2315762C2 - Method for synthesis of chiral n-arylpiperazines.

-

Chaudhary, P., et al. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Iacobazzi, D., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals. Available at: [Link]

-

ResearchGate. (2021). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs... ResearchGate. Available at: [Link]

-

Pedro, J. R., & de la Cruz, P. (2002). Halogenation of N-oxygenated pyrazoles. Preparation of N-oxygenated 4-halopyrazole and 4,4-dihalo-4H-pyrazole derivatives. The Journal of Organic Chemistry. Available at: [Link]

-

Bentham Science. (n.d.). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. Retrieved from [Link]

-

Patil, P., et al. (2015). Concise Synthesis of Tetrazole-keto-piperazines by Two Consecutive Ugi Reactions. ACS Combinatorial Science. Available at: [Link]

-

Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2019). DABCO bond cleavage for the synthesis of piperazine derivatives. RSC Advances. Available at: [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Cankařová, N., & Krchnák, V. (2023). Synthesis of pyrazin-1(2H)-one 4b and piperazin-2-one 5a from... ResearchGate. Available at: [Link]

-

Kovács, A., et al. (2023). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles... Chemistry – A European Journal. Available at: [Link]

-

Saminathan, A., et al. (2015). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules. Available at: [Link]

-

Świątek, K., et al. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. Available at: [Link]

-

Langer, P., et al. (2017). Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Yudin, A. K. (Ed.). (2016). Solid-Phase Synthesis Using the Disrupted Ugi Reaction. In Aziridines and Epoxides in Organic Synthesis. Wiley-VCH. Available at: [Link]

-

Sharma, R., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. Available at: [Link]

-

Rojas, J., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. Available at: [Link]

-

Innocenti, A., et al. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors... Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Natarajan, J., & Heller, S. T. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank. Available at: [Link]

-

ResearchGate. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids... ResearchGate. Available at: [Link]

-

CAS. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]

- Google Patents. (n.d.). US8912342B2 - Pyrazole synthesis by coupling of carboxylic acid derivatives and enamines.

-

Dömling, A., et al. (2012). Tetrazoles via Multicomponent Reactions. Chemical Reviews. Available at: [Link]

-

ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid... Records of Natural Products. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. chemmethod.com [chemmethod.com]

- 6. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the heterocyclic compound 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one. Due to the limited availability of published data on this specific molecule, this guide establishes its foundational chemical identity, proposes a logical synthetic pathway, and contextualizes its potential applications within drug discovery by examining structurally related compounds. This document serves as a crucial resource for researchers interested in the synthesis and potential utility of novel pyrazole-piperazine scaffolds.

Nomenclature and Chemical Identity

The precise identification of a compound is fundamental to scientific inquiry. The molecule of interest is systematically identified by its IUPAC name and is also cataloged under a unique CAS number for unambiguous reference in chemical databases.

-

IUPAC Name: 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one

-

Synonyms: Currently, there are no widely recognized synonyms for this compound in scientific literature, likely due to its status as a relatively novel chemical entity.

Below is a diagram illustrating the chemical structure of 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one.

Caption: Chemical structure of 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one.

Proposed Synthetic Pathway

While specific literature detailing the synthesis of 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one is not currently available, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of N-heteroaryl piperazin-2-ones. A logical approach involves the nucleophilic substitution of a suitable piperazin-2-one precursor with a reactive pyrazole derivative.

A potential synthetic scheme is outlined below, starting from commercially available reagents. This proposed pathway is designed for high efficiency and modularity, allowing for the potential synthesis of analogs.

Caption: Proposed synthetic workflow for 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of 4-bromo-1-methyl-1H-pyrazole with piperazin-2-one. Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary to achieve maximum yield.

Materials:

-

4-Bromo-1-methyl-1H-pyrazole

-

Piperazin-2-one

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., Xantphos)

-

Base (e.g., Cs₂CO₃ or K₃PO₄)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry reaction vessel, add 4-bromo-1-methyl-1H-pyrazole (1.0 eq), piperazin-2-one (1.2 eq), the palladium catalyst (0.02 eq), and the phosphine ligand (0.04 eq).

-

Add the base (2.0 eq) to the vessel.

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one.

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its potential as a drug candidate, influencing factors such as solubility, permeability, and metabolic stability. In the absence of experimentally determined data for 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one, a summary of computationally predicted properties is provided below. These values offer a preliminary assessment of the molecule's characteristics.

| Property | Predicted Value |

| Molecular Formula | C₈H₁₂N₄O |

| Molecular Weight | 180.21 g/mol [2] |

| Topological Polar Surface Area (TPSA) | 55.4 Ų |

| logP (octanol-water partition coefficient) | -0.8 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 1 |

Note: Predicted values are generated using computational models and should be confirmed experimentally.

Potential Applications in Drug Discovery

The hybridization of pyrazole and piperazine moieties has yielded numerous compounds with significant pharmacological activities.[3] The pyrazole ring is a well-established pharmacophore found in several FDA-approved drugs, while the piperazine scaffold is known to improve the pharmacokinetic properties of drug candidates.[4] Consequently, 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one represents a promising scaffold for the development of novel therapeutics.

Structurally related pyrazole-piperazine derivatives have demonstrated a wide range of biological activities, including but not limited to:

-

Oncology: As inhibitors of various kinases, such as PAK4.[5]

-

Inflammatory Diseases: Through the modulation of inflammatory pathways.

-

Neurodegenerative Disorders: By targeting receptors in the central nervous system.[6][7]

-

Infectious Diseases: Exhibiting antimicrobial and antiviral properties.

The diagram below illustrates a potential mechanism of action, where the compound could act as a kinase inhibitor, a common target for pyrazole-containing drugs.

Caption: Potential mechanism of action as a kinase inhibitor in cancer therapy.

Conclusion

1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one is a novel heterocyclic compound with significant potential for applications in drug discovery and development. While direct experimental data remains limited, this guide has established its chemical identity, proposed a robust synthetic strategy, and outlined its potential therapeutic applications based on the well-documented activities of its constituent pharmacophores. Further investigation into the synthesis and biological evaluation of this and related compounds is warranted to fully explore their therapeutic potential.

References

- Petkovic, M., Kusljevic, D., Jovanovic, M., Jovanovic, P., Tasic, G., Simic, M., & Savic, V. (2023). Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution. Synthesis.

-

ResearchGate. (n.d.). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution | Request PDF. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

-

MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]

-

ACS Publications. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. Retrieved from [Link]

-

PubMed. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Pyrazole, 1-methyl-. Retrieved from [Link]

-

PubChem. (n.d.). 1-methyl-4-(1H-pyrazole-3-carbonyl)piperazine. Retrieved from [Link]

-

Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

-

MDPI. (n.d.). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Retrieved from [Link]

-

PubChem. (n.d.). 1-[4-[[5-[[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino]-1,2-thiazol-3-yl]methyl]piperazin-1-yl]ethanone. Retrieved from [Link]

-

PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-[(1-methyl-1h-pyrazol-4-yl)methyl]piperazine. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. Retrieved from [Link]

-

MDPI. (n.d.). Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

-

ResearchGate. (n.d.). Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). HCl, hydrochloric acid. Retrieved from [Link]

-

PubMed. (n.d.). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. Retrieved from [Link]

-

PubMed. (n.d.). Anxiolytic-like effect of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol is mediated through the benzodiazepine and nicotinic pathways. Retrieved from [Link]

Sources

- 1. 1309081-44-4|1-(1-Methyl-1H-pyrazol-4-yl)piperazin-2-one|BLD Pharm [bldpharm.com]

- 2. CAS 1309081-44-4 | Sigma-Aldrich [sigmaaldrich.com]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anxiolytic-like effect of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol is mediated through the benzodiazepine and nicotinic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity Screening of Novel Piperazine Compounds for Anticancer Drug Discovery

Introduction: The Piperazine Scaffold in Modern Oncology

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, represents a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including its ability to exist in different protonation states at physiological pH, allow for versatile interactions with biological targets. This has led to the development of numerous FDA-approved drugs containing the piperazine moiety, particularly in the realm of oncology. Notable examples include Imatinib, a tyrosine kinase inhibitor used to treat chronic myeloid leukemia, and Olaparib, a PARP inhibitor for certain types of ovarian and breast cancers.

The continued exploration of novel piperazine-containing compounds is a cornerstone of modern drug discovery. The goal of this guide is to provide a comprehensive, technically-grounded framework for the biological activity screening of these novel entities, with a specific focus on identifying and characterizing their potential as anticancer agents. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental step.

Part 1: The Hierarchical Screening Cascade: A Strategy for Efficient Discovery

A robust screening cascade is essential for the efficient identification of promising lead compounds from a library of novel piperazine derivatives. This process is designed to be a funnel, starting with broad, high-throughput assays to identify initial "hits" and progressively moving towards more complex, lower-throughput assays to characterize the most promising candidates.

Figure 1: A hierarchical screening cascade for novel piperazine compounds.

Primary Screening: Identifying Cytotoxic Hits

The initial step involves screening the entire library of novel piperazine compounds for general cytotoxicity against a panel of cancer cell lines. This high-throughput screening (HTS) phase aims to quickly identify compounds that exhibit growth-inhibitory or cytotoxic effects.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of the novel piperazine compounds in culture medium. Remove the old medium from the wells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Data Presentation: IC50 Values of Novel Piperazine Compounds

| Compound ID | Cancer Cell Line A (IC50 in µM) | Cancer Cell Line B (IC50 in µM) | Cancer Cell Line C (IC50 in µM) |

| NP-001 | 5.2 | 7.8 | 10.5 |

| NP-002 | > 100 | > 100 | > 100 |

| NP-003 | 1.5 | 2.1 | 0.8 |

| ... | ... | ... | ... |

Part 2: Delving Deeper: Mechanism of Action Studies

Compounds that demonstrate significant cytotoxicity in the primary screen (the "hits") are advanced to secondary screening to elucidate their mechanism of action (MoA). Understanding how a compound kills cancer cells is crucial for its further development.

Figure 2: Workflow for Mechanism of Action (MoA) elucidation.

Cell Cycle Analysis

Many anticancer drugs exert their effects by disrupting the cell cycle. Flow cytometry analysis of DNA content using a fluorescent dye like propidium iodide (PI) can reveal at which phase of the cell cycle (G1, S, or G2/M) a compound induces arrest.

Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis

Step-by-Step Methodology:

-

Cell Treatment: Treat cancer cells with the hit compound at its IC50 concentration for a defined period (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Induction

A key hallmark of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis. The Annexin V-FITC/PI assay is a widely used method to detect apoptosis. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

Step-by-Step Methodology:

-

Cell Treatment: Treat cancer cells with the hit compound as described for the cell cycle analysis.

-

Cell Harvesting and Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Part 3: Advancing to Preclinical Models: In Vivo Evaluation

Promising lead compounds with a well-defined MoA are then evaluated in animal models to assess their in vivo efficacy and safety.

Xenograft Tumor Models

Human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for evaluating the in vivo antitumor activity of novel compounds.

Experimental Protocol: Subcutaneous Xenograft Model

Step-by-Step Methodology:

-

Cell Implantation: Inject a suspension of human cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the novel piperazine compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

-

Tumor Measurement: Measure the tumor volume using calipers at regular intervals.

-

Toxicity Monitoring: Monitor the body weight and overall health of the mice throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Data Presentation: In Vivo Antitumor Efficacy

| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |

| Vehicle Control | 1500 ± 250 | - |

| NP-003 (10 mg/kg) | 750 ± 150 | 50 |

| NP-003 (25 mg/kg) | 300 ± 100 | 80 |

| Positive Control | 250 ± 80 | 83 |

Conclusion and Future Directions

This guide has outlined a systematic and technically robust approach to the biological activity screening of novel piperazine compounds for anticancer drug discovery. By following this hierarchical cascade, from high-throughput primary screening to in-depth mechanism of action studies and finally to in vivo validation, researchers can efficiently identify and characterize promising lead candidates. The future of piperazine-based drug discovery lies in the integration of computational methods for in silico screening and the use of more sophisticated preclinical models, such as patient-derived xenografts (PDXs), to better predict clinical outcomes.

References

-

van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

-

Rieger, A. M., Nelson, K. L., Konowalchuk, J. D., & Barreda, D. R. (2011). Modified annexin V/propidium iodide apoptosis assay for accurate assessment of cell death. Journal of visualized experiments : JoVE, (50), 2597. [Link]

-

Richmond, A., & Su, Y. (2008). Mouse xenograft models vs. GEM models for human cancer therapeutics. Disease models & mechanisms, 1(2-3), 78–82. [Link]

A Technical Guide to the Target Deconvolution of 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one

Abstract

The identification of a small molecule's molecular target is a critical and often rate-limiting step in drug discovery and chemical biology. It provides the mechanistic foundation for understanding a compound's efficacy, toxicity, and overall pharmacological profile. This guide presents a comprehensive, multi-pronged strategy for the target identification and validation of 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one, a novel heterocyclic compound. Lacking prior extensive biological characterization, this molecule serves as an ideal model for outlining a systematic deconvolution workflow. We will detail an integrated approach that combines unbiased, label-free proteomic techniques, genetic screening, and rigorous biochemical and cellular validation assays. This document is intended for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the strategic rationale behind the selection of each methodology, ensuring a robust and self-validating path from a phenotypic observation to a confirmed molecular target.

Introduction: The Challenge of the Unknown Target

The compound 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one belongs to a class of molecules containing pyrazole and piperazine scaffolds. These heterocyclic motifs are prevalent in a wide array of biologically active agents, demonstrating activities ranging from antimicrobial to neuropharmacological and anti-cancer effects[1][2][3]. The inherent potential of this compound is clear, yet without knowledge of its specific molecular target(s), its therapeutic development remains stalled.

The process of moving from an interesting compound to a validated drug candidate hinges on target deconvolution[4]. Identifying the direct protein binding partners clarifies the mechanism of action, enables structure-activity relationship (SAR) studies, and helps predict potential off-target effects and toxicity[5]. This guide outlines a logical, phased approach to systematically uncover and validate the biological targets of 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one.